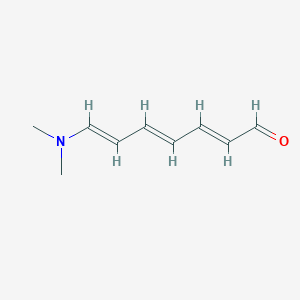

(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal, commonly known as DMNT, is a volatile organic compound that is produced by plants. DMNT is known to play a significant role in plant defense against herbivores and pathogens. The compound is structurally similar to other volatile organic compounds, such as jasmonic acid, methyl jasmonate, and salicylic acid, which are also involved in plant defense mechanisms.

Mechanism of Action

DMNT is believed to act as a signaling molecule in plant defense mechanisms. The compound is produced by plants in response to herbivore or pathogen attack, and is released into the air as a volatile organic compound. DMNT can then be detected by natural enemies of herbivores, which are attracted to the source of the compound. The presence of DMNT can also induce systemic acquired resistance in plants, which can enhance their ability to defend against future attacks.

Biochemical and Physiological Effects:

DMNT has been shown to have a variety of biochemical and physiological effects on plants. The compound can induce the production of defensive compounds, such as phenolics and terpenoids, which can help deter herbivores and pathogens. DMNT can also enhance the activity of enzymes involved in plant defense mechanisms, such as peroxidases and chitinases. Additionally, DMNT can induce changes in plant gene expression, which can lead to the production of proteins involved in defense against herbivores and pathogens.

Advantages and Limitations for Lab Experiments

DMNT has several advantages for use in lab experiments. The compound is relatively easy to synthesize or extract from plant tissues, and is volatile, which makes it easy to study its effects on plant-insect interactions. However, DMNT has some limitations for lab experiments. The compound is highly reactive and can quickly break down in the presence of air or light, which can make it difficult to study its effects over longer time periods. Additionally, DMNT can be difficult to measure accurately due to its volatility and reactivity.

Future Directions

There are several future directions for research on DMNT. One area of interest is the identification of the specific receptors or mechanisms involved in the detection of DMNT by natural enemies of herbivores. Another area of interest is the study of the effects of DMNT on plant-microbe interactions, particularly in relation to the plant microbiome. Additionally, research on the potential use of DMNT as a natural insecticide or repellent could have practical applications for agriculture and pest control.

Synthesis Methods

DMNT can be synthesized through a variety of methods, including chemical synthesis, microbial fermentation, and extraction from plant tissues. Chemical synthesis involves the use of chemical reagents and solvents to produce DMNT. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce DMNT. Extraction from plant tissues involves the isolation of DMNT from the leaves, stems, and flowers of plants that produce the compound.

Scientific Research Applications

DMNT has been extensively studied for its role in plant defense mechanisms. The compound is known to attract natural enemies of herbivores, such as parasitic wasps and predatory mites, which can help control pest populations. DMNT has also been shown to induce systemic acquired resistance in plants, which can enhance their ability to defend against future attacks by pathogens and herbivores.

properties

CAS RN |

13044-92-3 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-6-4-3-5-7-9-11/h3-9H,1-2H3/b4-3+,7-5+,8-6+ |

InChI Key |

PIKCCROVFWBDJH-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)/C=C/C=C/C=C/C=O |

SMILES |

CN(C)C=CC=CC=CC=O |

Canonical SMILES |

CN(C)C=CC=CC=CC=O |

synonyms |

N,N-Dimethylamino-2,4,6-heptatriene-7al |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)